molecular formula C12H25NO3 B12937677 tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate

Cat. No.: B12937677
M. Wt: 231.33 g/mol
InChI Key: WCYJANVXBIHYCS-JTQLQIEISA-N
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Description

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of various organic molecules due to its stability and reactivity under specific conditions.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-(hydroxymethyl)-4-methylpentyl]carbamate

InChI

InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1

InChI Key

WCYJANVXBIHYCS-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CNC(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: RCOCl, RCHO, CH3I, RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Tert-butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. For instance, a related compound demonstrated moderate protective activity against amyloid-beta-induced toxicity in astrocytes by reducing inflammatory markers like TNF-α and free radicals .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve inhibition of β-secretase and acetylcholinesterase activities. These pathways are crucial for preventing amyloid plaque formation and maintaining cholinergic signaling, both vital for cognitive function .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of specific amino acids and carbamates under controlled conditions to ensure high yields and purity. The characterization of this compound is performed using techniques such as NMR spectroscopy and chromatography to confirm structural integrity and functional groups .

Pharmacological Studies

In Vivo Efficacy
In vivo studies have evaluated the efficacy of this compound in animal models, particularly those mimicking Alzheimer's pathology. The results have shown a reduction in amyloid plaque deposition when compared to control groups, although the effects were less pronounced than those observed with established treatments like galantamine .

Study Type Outcome Comparison Group Significance
In VitroReduced TNF-α levelsControlp < 0.05
In VivoDecreased Aβ plaque depositionGalantamineNot significant
Cell Viability AssayEnhanced cell survival against Aβ toxicityControlp < 0.01

Potential Applications in Drug Development

The unique properties of this compound position it as a candidate for further drug development aimed at treating neurodegenerative diseases. Its ability to modulate key biochemical pathways associated with neuronal health suggests that it could be integrated into therapeutic regimens aimed at cognitive enhancement or neuroprotection.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages with amines and its ease of removal under mild conditions make it a valuable tool in organic synthesis and various scientific research applications .

Biological Activity

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H23_{23}N1_{1}O3_{3}, with a molecular weight of approximately 229.32 g/mol. The structure features a tert-butyl group, a hydroxymethyl group, and a carbamate moiety, which contribute to its reactivity and biological activity.

The mechanism of action of this compound involves the hydrolysis of the carbamate group. This reaction is typically catalyzed by enzymes such as carbamate hydrolases, resulting in the release of active amines that can interact with various biological targets. The presence of functional groups allows for potential interactions with enzymes and receptors involved in neurological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes from amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease (AD) research. For instance, a compound structurally similar to tert-butyl carbamate demonstrated a protective effect against Aβ-induced cell death by reducing levels of inflammatory cytokines such as TNF-α and IL-6 .
  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathogenesis of AD. In vitro assays showed IC50_{50} values indicating moderate inhibition, suggesting potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • In Vitro Neuroprotection :
    • A study assessed the neuroprotective effects of a related compound against Aβ-induced toxicity in astrocytes. The results indicated that treatment with this compound improved cell viability significantly compared to controls exposed solely to Aβ .
  • In Vivo Efficacy :
    • Research involving scopolamine-induced models of AD demonstrated that treatment with the compound resulted in reduced levels of Aβ aggregates in brain tissues. However, the efficacy was not as pronounced as that observed with established treatments like galantamine .
  • Cytokine Modulation :
    • The modulation of pro-inflammatory cytokines was observed in treated astrocytes, highlighting the compound's potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Data Tables

Biological ActivityObserved EffectReference
NeuroprotectionImproved astrocyte viability against Aβ toxicity
Enzyme Inhibitionβ-secretase IC50_{50} = 15.4 nM; Acetylcholinesterase Ki_i = 0.17 μM
Cytokine ReductionDecreased TNF-α production in treated cells

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